molecular formula C9H10N2O2 B037549 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione CAS No. 125030-31-1

2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Cat. No. B037549
M. Wt: 178.19 g/mol
InChI Key: RDXIUIADKUTLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as PHT-427, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be developed into an effective anticancer drug.

Mechanism Of Action

2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione inhibits the activity of AKT and PDK1 by binding to their pleckstrin homology (PH) domains. The PH domains of AKT and PDK1 are responsible for binding to phospholipids in the cell membrane, which is necessary for their activation. 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione competes with phospholipids for binding to the PH domains, thereby preventing the activation of AKT and PDK1.

Biochemical And Physiological Effects

Inhibition of AKT and PDK1 by 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione leads to a variety of biochemical and physiological effects in cancer cells. These effects include inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione is its specificity for AKT and PDK1. This specificity makes it a valuable tool for studying the role of these proteins in cancer development and progression. However, the limitations of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione include its poor solubility in water, which can make it difficult to administer in vivo, and its potential toxicity to normal cells.

Future Directions

There are several future directions for the development of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. One potential direction is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Another direction is the development of combination therapies that incorporate 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione with other anticancer drugs, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the potential side effects of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione and its long-term safety profile.

Synthesis Methods

The synthesis of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves the reaction of 2-(2-propyn-1-yl)-1H-imidazole with 1,3-dioxoisoindoline-2-carboxylic acid in the presence of a palladium catalyst. The reaction proceeds via a Sonogashira coupling reaction and results in the formation of 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione with a yield of 68%.

Scientific Research Applications

2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been extensively studied in preclinical models of cancer, including breast cancer, prostate cancer, and glioblastoma. In vitro studies have shown that 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione inhibits the activity of AKT, a protein kinase that is frequently overexpressed in cancer cells and is involved in promoting cell survival and proliferation. 2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has also been shown to inhibit the activity of a related protein kinase, PDK1, which is involved in the activation of AKT.

properties

CAS RN

125030-31-1

Product Name

2-(Prop-2-yn-1-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

2-prop-2-ynyl-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C9H10N2O2/c1-2-5-11-8(12)7-4-3-6-10(7)9(11)13/h1,7H,3-6H2

InChI Key

RDXIUIADKUTLJJ-UHFFFAOYSA-N

SMILES

C#CCN1C(=O)C2CCCN2C1=O

Canonical SMILES

C#CCN1C(=O)C2CCCN2C1=O

synonyms

1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dione,tetrahydro-2-(2-propynyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.